molecular formula C10H15NO B3050850 4-Ethoxy-3-ethylaniline CAS No. 29175-49-3

4-Ethoxy-3-ethylaniline

Cat. No. B3050850
CAS RN: 29175-49-3
M. Wt: 165.23 g/mol
InChI Key: WKUYPIDOVPGLCR-UHFFFAOYSA-N
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Description

“4-Ethoxy-3-ethylaniline” is a compound that belongs to the class of anilines. Anilines are organic compounds that contain a phenyl group attached to an amino group . The “4-Ethoxy-3-ethylaniline” suggests that it has ethoxy (C2H5O-) and ethyl (C2H5-) substituents on the phenyl ring.


Molecular Structure Analysis

The molecular structure of “4-Ethoxy-3-ethylaniline” would consist of a benzene ring with an amino group (NH2) and ethoxy (C2H5O-) and ethyl (C2H5-) groups attached to the 4th and 3rd carbon atoms, respectively .


Chemical Reactions Analysis

Anilines can undergo a variety of chemical reactions, including electrophilic aromatic substitution, acylation, and alkylation . The presence of the ethoxy and ethyl groups may influence the reactivity and the products of these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Ethoxy-3-ethylaniline” would depend on its exact structure. Anilines are generally polar due to the presence of the amino group, and they can participate in hydrogen bonding .

Safety And Hazards

Anilines can be hazardous. They are generally toxic if swallowed, in contact with skin, or if inhaled . They may cause damage to organs through prolonged or repeated exposure . It’s important to handle them with appropriate safety measures .

Future Directions

The future directions of “4-Ethoxy-3-ethylaniline” would depend on its applications. Anilines are used in a wide range of industries, including the manufacture of dyes, drugs, and plastics . The introduction of ethoxy and ethyl groups could potentially modify the properties of the aniline, leading to new applications .

properties

IUPAC Name

4-ethoxy-3-ethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-8-7-9(11)5-6-10(8)12-4-2/h5-7H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUYPIDOVPGLCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00532659
Record name 4-Ethoxy-3-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00532659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-ethylaniline

CAS RN

29175-49-3
Record name 4-Ethoxy-3-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00532659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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